molecular formula C5H15Br2N3S B6599511 2-(4-Aminobutyl)-2-thiopseudourea dihydrobromide CAS No. 102274-22-6

2-(4-Aminobutyl)-2-thiopseudourea dihydrobromide

Cat. No.: B6599511
CAS No.: 102274-22-6
M. Wt: 309.07 g/mol
InChI Key: NICDYIQSKYACMJ-UHFFFAOYSA-N
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Description

2-(4-Aminobutyl)-2-thiopseudourea dihydrobromide is a chemical compound with significant importance in various scientific fields It is known for its unique structure and properties, which make it valuable in research and industrial applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Aminobutyl)-2-thiopseudourea dihydrobromide typically involves the reaction of 4-aminobutylamine with thiourea under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires careful control of temperature and pH to ensure the desired product is obtained. The reaction mixture is then treated with hydrobromic acid to form the dihydrobromide salt of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The raw materials are mixed in reactors equipped with temperature and pH control systems. The reaction is monitored to ensure complete conversion of the starting materials, and the product is purified using techniques such as crystallization or recrystallization to obtain a high-purity compound.

Chemical Reactions Analysis

Types of Reactions

2-(4-Aminobutyl)-2-thiopseudourea dihydrobromide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form disulfide derivatives.

    Reduction: It can be reduced to form thiol derivatives.

    Substitution: The amino and thiourea groups can participate in substitution reactions with suitable electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield disulfide derivatives, while reduction can produce thiol derivatives. Substitution reactions can lead to various substituted thiourea compounds.

Scientific Research Applications

2-(4-Aminobutyl)-2-thiopseudourea dihydrobromide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on enzyme activity and cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2-(4-Aminobutyl)-2-thiopseudourea dihydrobromide involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity by binding to active sites or altering enzyme conformation. It may also interact with cellular receptors and signaling pathways, leading to changes in cellular function and behavior.

Comparison with Similar Compounds

2-(4-Aminobutyl)-2-thiopseudourea dihydrobromide can be compared with other similar compounds, such as:

    Agmatine: Both compounds contain an aminobutyl group, but agmatine has a guanidine moiety instead of a thiourea group.

    Thiourea Derivatives: Other thiourea derivatives may have different substituents on the thiourea group, leading to variations in their chemical and biological properties.

Properties

IUPAC Name

4-aminobutyl carbamimidothioate;dihydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13N3S.2BrH/c6-3-1-2-4-9-5(7)8;;/h1-4,6H2,(H3,7,8);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NICDYIQSKYACMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCSC(=N)N)CN.Br.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H15Br2N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30907311
Record name 4-Aminobutyl carbamimidothioate--hydrogen bromide (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30907311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33977-39-8, 62278-78-8, 102274-22-6
Record name Pseudourea, 2-(4-aminobutyl)-2-thio-, dihydrobromide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033977398
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pseudourea, (2-aminobutyl)-2-thio-, dihydrobromide, dl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062278788
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Aminobutyl carbamimidothioate--hydrogen bromide (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30907311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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